molecular formula C9H9NOS B13962673 1-(4-Isothiocyanatophenyl)ethan-1-ol CAS No. 352439-92-0

1-(4-Isothiocyanatophenyl)ethan-1-ol

Cat. No.: B13962673
CAS No.: 352439-92-0
M. Wt: 179.24 g/mol
InChI Key: RLAVVXPJKUGUJE-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatophenyl)ethan-1-ol is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with ethylene glycol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isothiocyanatophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Thiourea derivatives.

Scientific Research Applications

1-(4-Isothiocyanatophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isothiocyanatophenyl)ethan-1-ol involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the ethan-1-ol moiety.

    4-Isothiocyanatobenzyl alcohol: Similar structure with a benzyl alcohol group instead of ethan-1-ol.

    4-Isothiocyanatophenylacetic acid: Contains an acetic acid group instead of ethan-1-ol.

Uniqueness: 1-(4-Isothiocyanatophenyl)ethan-1-ol is unique due to the presence of both an isothiocyanate group and an ethan-1-ol moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

352439-92-0

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

1-(4-isothiocyanatophenyl)ethanol

InChI

InChI=1S/C9H9NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5,7,11H,1H3

InChI Key

RLAVVXPJKUGUJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N=C=S)O

Origin of Product

United States

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